molecular formula C14H24N6O2 B2683000 N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide CAS No. 2034518-63-1

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide

Cat. No.: B2683000
CAS No.: 2034518-63-1
M. Wt: 308.386
InChI Key: FIZYTMVJVOJYQL-UHFFFAOYSA-N
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Description

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethylamino groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with oxane-4-carboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like dicyclohexyl carbodiimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This compound can also interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2/c1-19(2)13-16-11(17-14(18-13)20(3)4)9-15-12(21)10-5-7-22-8-6-10/h10H,5-9H2,1-4H3,(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZYTMVJVOJYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCOCC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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